molecular formula C6H11NO3 B13208751 3-Formamidopentanoic acid

3-Formamidopentanoic acid

Cat. No.: B13208751
M. Wt: 145.16 g/mol
InChI Key: MWQYUETYBAWLTA-UHFFFAOYSA-N
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Description

3-Formamidopentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a formamide group attached to the third carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formamidopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminopentanoic acid with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Formamidopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to 3-formylpentanoic acid.

    Reduction: The reduction process yields 3-aminopentanoic acid.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

3-Formamidopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Formamidopentanoic acid involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways, potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopentanoic acid: Similar in structure but lacks the formamide group.

    3-Formylpentanoic acid: An oxidation product of 3-Formamidopentanoic acid.

    3-Hydroxyvaleric acid: Another related compound with a hydroxyl group instead of a formamide group.

Uniqueness

This compound is unique due to the presence of the formamide group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking the formamide moiety.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-formamidopentanoic acid

InChI

InChI=1S/C6H11NO3/c1-2-5(7-4-8)3-6(9)10/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

MWQYUETYBAWLTA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)NC=O

Origin of Product

United States

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